4-{4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine
Description
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-(1-phenyl-5-pyridin-4-yltriazol-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O3/c1-30-18-12-16(13-19(14-18)31-2)23-25-22(27-32-23)20-21(15-8-10-24-11-9-15)29(28-26-20)17-6-4-3-5-7-17/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAYEHMFASPUTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NO2)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=NC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine is a complex heterocyclic molecule that combines features of oxadiazole and triazole moieties. These types of compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article aims to summarize the biological activity of this specific compound based on available literature.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure incorporates:
- A pyridine ring,
- A triazole ring,
- An oxadiazole ring,
- A dimethoxyphenyl substituent.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer effects. For instance, compounds containing oxadiazole rings have been shown to inhibit various cancer cell lines by targeting critical enzymes involved in tumor growth. The compound has been evaluated for its potential to inhibit telomerase and topoisomerase activities, which are crucial for cancer cell proliferation.
In a study by Almalki et al., it was reported that similar oxadiazole derivatives demonstrated IC50 values ranging from to against various cancer cell lines such as MCF-7 and HCT-116 . The specific compound's structure may enhance its binding affinity to these targets due to the presence of multiple heteroatoms capable of forming hydrogen bonds.
Antimicrobial Activity
Oxadiazole derivatives are known for their antimicrobial properties. A study highlighted that compounds with oxadiazole rings showed promising activity against both Gram-positive and Gram-negative bacteria. For example, one derivative exhibited minimum inhibitory concentrations (MIC) as low as against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to the one has been documented in various studies. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This anti-inflammatory action is particularly relevant in conditions like arthritis and other chronic inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The presence of nitrogen and oxygen atoms allows for extensive hydrogen bonding with biomacromolecules.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.
- Receptor Interaction : Docking studies have suggested potential interactions with receptors involved in inflammatory pathways .
Case Studies
Several studies have explored the biological activity of related compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Terashita et al. (2002) | Oxadiazole derivatives | Analgesic | Demonstrated significant analgesic effects in animal models. |
| Almalki et al. (2022) | Triazole-Oxadiazole hybrids | Anticancer | IC50 values against MCF-7 cells at , superior to Doxorubicin. |
| Kashid et al. (2020) | 1,3,4-Oxadiazole derivatives | Antimicrobial | Exhibited MIC values indicating strong bacteriostatic activity against Citrobacter freundii. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituent variations, physicochemical properties, and inferred biological implications.
Structural Analogues
2.1.1. 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine
- Structure : Lacks the triazole ring and 3,5-dimethoxy substitution. Features a single 2-methoxyphenyl group on the oxadiazole and a pyridine core.
- The single methoxy group may lower lipophilicity (logP) relative to the 3,5-dimethoxy analogue .
2.1.2. 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Structure : Retains the oxadiazole-pyridine core but substitutes the oxadiazole with a 3-methoxyphenyl group instead of 3,5-dimethoxyphenyl.
2.1.3. PSN375963 (4-(5-[4-Butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)
- Structure : Replaces the aromatic 3,5-dimethoxyphenyl group with a hydrophobic 4-butylcyclohexyl substituent.
- Implications : The bulky alkyl substituent enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility. This modification may shift activity toward lipid-rich targets (e.g., central nervous system receptors) .
2.1.4. 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
- Structure : Substitutes the aromatic phenyl group with a chloromethyl functional group.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | logP* | Solubility (mg/mL)* |
|---|---|---|---|---|
| Target Compound | ~481.46 | 3,5-Dimethoxyphenyl, triazole | ~3.2 | <0.1 (PBS, pH 7.4) |
| 2-(5-(2-Methoxyphenyl)-oxadiazol)pyridine | ~269.27 | 2-Methoxyphenyl | ~2.1 | ~1.5 |
| 4-[5-(3-Methoxyphenyl)-oxadiazol]pyridine | ~283.29 | 3-Methoxyphenyl | ~2.3 | ~1.2 |
| PSN375963 | ~331.42 | 4-Butylcyclohexyl | ~4.5 | <0.01 |
*Estimated using computational tools (e.g., ChemAxon).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
